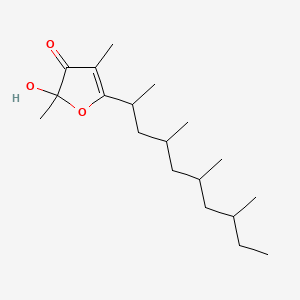
AS-183
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AS-183 is a complex organic compound with a unique structure. It belongs to the class of furanones, which are known for their diverse biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of AS-183 typically involves multi-step organic reactions. The starting materials and reagents used in these reactions can vary, but common steps may include:
Aldol Condensation: Combining aldehydes and ketones to form the furanone ring.
Hydroxylation: Introducing the hydroxyl group at the 2-position.
Alkylation: Adding the 1,3,5,7-tetramethylnonyl side chain.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents.
Analyse Chemischer Reaktionen
Types of Reactions
AS-183 can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4).
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism by which AS-183 exerts its effects can involve interactions with specific molecular targets and pathways. This may include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Gene Expression: Influencing the expression of specific genes involved in biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dimethyl-3(2H)-furanone: Lacks the hydroxyl and tetramethylnonyl groups.
5-Hydroxy-2,4-dimethyl-3(2H)-furanone: Similar structure but different side chains.
Uniqueness
AS-183 is unique due to its specific combination of functional groups and side chains, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
147317-12-2 |
|---|---|
Molekularformel |
C19H34O3 |
Molekulargewicht |
310.5 g/mol |
IUPAC-Name |
2-hydroxy-2,4-dimethyl-5-(4,6,8-trimethyldecan-2-yl)furan-3-one |
InChI |
InChI=1S/C19H34O3/c1-8-12(2)9-13(3)10-14(4)11-15(5)17-16(6)18(20)19(7,21)22-17/h12-15,21H,8-11H2,1-7H3 |
InChI-Schlüssel |
DVCQIWCKLKWXEA-UHFFFAOYSA-N |
SMILES |
CCC(C)CC(C)CC(C)CC(C)C1=C(C(=O)C(O1)(C)O)C |
Kanonische SMILES |
CCC(C)CC(C)CC(C)CC(C)C1=C(C(=O)C(O1)(C)O)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
2,4-dimethyl-2-hydroxy-5-(1,3,5,7-tetramethylnonyl)-3(2H)furanone AS 183 AS-183 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















